Methyl 3-aminochroman-8-carboxylate
Description
The Chroman Core as a Privileged Scaffold in Organic and Medicinal Chemistry
The chroman framework, a heterocyclic motif consisting of a fused benzene (B151609) and dihydropyran ring, represents a cornerstone in the fields of organic and medicinal chemistry. This structural unit is frequently identified in a vast array of natural products and synthetic molecules that exhibit significant biological activities. core.ac.uknih.gov Its prevalence and versatility have led to its designation as a "privileged scaffold." This term, first introduced in the late 1980s, describes molecular frameworks that can serve as high-affinity ligands for a diverse range of biological receptors. nih.gov
The utility of privileged structures like the chroman core lies in their ability to provide a robust starting point for the design of compound libraries aimed at discovering new therapeutic agents. nih.gov Their inherent drug-like properties often lead to improved success rates in high-throughput screening campaigns. nih.gov The chroman ring system, in particular, is a key component of many flavonoids and tocopherols (B72186) (including Vitamin E), which are known for their antioxidant and other health-promoting properties. nih.gov The structural rigidity of the chroman core, combined with its capacity for functionalization at various positions, allows for the precise spatial arrangement of pharmacophoric groups, enabling fine-tuning of activity and selectivity towards specific biological targets. core.ac.uknih.gov
| Characteristic | Description |
| Core Structure | Fused benzene and dihydropyran rings |
| Classification | Privileged Scaffold |
| Significance | Found in numerous natural products and biologically active compounds |
| Applications | Starting point for drug discovery, high-throughput screening |
Significance of Aminochroman Derivatives in Advanced Synthetic Efforts
Among the various classes of chroman derivatives, those bearing an amino group have garnered considerable attention in contemporary synthetic research. Aminochroman derivatives are valuable building blocks due to the presence of a chiral center at the amino-substituted carbon and the nucleophilic nature of the amino group, which allows for a wide array of chemical modifications. The synthesis of enantiomerically pure aminochromans is a key focus, as the stereochemistry often plays a crucial role in their biological activity.
Several synthetic strategies have been developed to access these important molecules. One notable approach involves the radical cyclization of precursors derived from amino acids like D- or L-serine to form the chroman ring system. This method allows for the synthesis of enantiomerically pure 3-aminochroman derivatives. Another strategy involves the ruthenium-catalyzed enantioselective hydrogenation of enamides or ene carbamates to produce 3-aminochromans. The development of these advanced synthetic methods underscores the importance of aminochroman derivatives as intermediates in the preparation of complex molecular architectures for various research applications, including the development of new therapeutic agents.
Research Context of Methyl 3-aminochroman-8-carboxylate
While extensive research has been conducted on the broader class of chroman and aminochroman derivatives, "this compound" is a compound for which specific, detailed research findings are not widely available in the public domain. Its existence is confirmed by its registration with a unique CAS number (1824091-68-0 for its hydrochloride salt), indicating it has been synthesized and characterized. researchgate.net
The research context of this compound can be inferred from its structural features. As a bifunctional molecule, it incorporates the privileged aminochroman scaffold along with a methyl ester group at the 8-position of the benzene ring. This combination of an amino group and a carboxylate ester opens up numerous possibilities for its use as a versatile intermediate in organic synthesis. The amino group can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. Simultaneously, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other functional groups, or it can participate in coupling reactions.
Given the established biological significance of the chroman core and the synthetic utility of amino and carboxylate functionalities, it is plausible that this compound is of interest in the synthesis of more complex molecules for evaluation in drug discovery programs or materials science. The strategic placement of the substituents on the chroman ring system suggests its potential as a building block for creating libraries of compounds with diverse biological profiles.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-3,4-dihydro-2H-chromene-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)9-4-2-3-7-5-8(12)6-15-10(7)9/h2-4,8H,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDHIEIMMKNXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 Aminochroman 8 Carboxylate and Its Analogues
Enantioselective Synthesis of 3-Aminochroman Derivatives
Achieving enantiopurity in 3-aminochroman derivatives is a primary focus of synthetic efforts. The spatial arrangement of the amino group is critical for the biological function of these compounds. Methodologies to control this stereochemistry include drawing from nature's chiral building blocks, employing asymmetric catalysts, and harnessing the selectivity of enzymes.
The chiral pool represents a collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, terpenes, and sugars. acs.org This strategy leverages the inherent chirality of these starting materials to build complex chiral molecules, preserving the stereochemical information throughout the synthetic sequence. acs.orgrsc.org The use of the chiral pool can be categorized into three main applications: as chiral sources that serve as building blocks, as chiral devices for catalysts and auxiliaries, and as chiral inducers to guide the formation of new stereocenters. rsc.org
A notable application of this approach in the synthesis of 3-aminochroman analogues involves the use of a chiral cyanopiperidine derivative. For instance, enantiomerically pure spirocyclic 3-aminochroman derivatives have been successfully synthesized using 2-cyano-6-phenyloxazolopiperidine (B14121631) as a chiral precursor. researchgate.netacs.orgmdpi.com This method, known as the CN(R,S) methodology, establishes the stereochemistry of the final product from the outset, avoiding the need for chiral resolution at later stages. researchgate.netacs.org The synthesis begins with the alkylation of the chiral precursor, followed by a series of transformations including a key cyclization step to form the chroman ring system, ultimately leading to the desired enantiopure aminochroman derivative. researchgate.netacs.org
Table 1: Key Intermediates in Chiral Pool Synthesis of Aminochroman Analogues
| Chiral Precursor | Key Intermediate | Final Product Type | Reference |
| (-)-2-Cyano-6-phenyloxazolopiperidine | Imine 5a | (3'S)-3',4'-dihydrospiro[piperidine-2,3'(2'H)-benzopyran] | researchgate.netacs.org |
| (+)-2-Cyano-6-phenyloxazolopiperidine | Not specified | (R)-17 Amine | mdpi.com |
Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules, offering high efficiency and atom economy. youtube.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov Both transition-metal catalysis and organocatalysis have been effectively employed in the synthesis of chiral chroman derivatives.
Transition metal-catalyzed asymmetric hydrogenation is a particularly efficient method. For example, the synthesis of 3-aminochroman derivatives has been achieved with high enantioselectivity through the asymmetric hydrogenation of corresponding enamides, catalyzed by a Ruthenium-Synphos complex. youtube.com This method provides direct access to the chiral amine with excellent control over the stereogenic center.
Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also emerged as a valuable tool. An enantioselective intramolecular Michael-type cyclization, catalyzed by a chiral thiourea (B124793) derivative, has been developed for the construction of chiral 3-nitro-4-chromanones. nih.gov These chromanones are versatile intermediates that can be further transformed into the desired 3-aminochroman derivatives. This approach highlights the ability of organocatalysts to facilitate complex ring-forming reactions with high stereocontrol. nih.gov
Table 2: Asymmetric Catalysis for Chroman and Chromanone Synthesis
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Ruthenium-Synphos | Enamide | 3-Aminochroman derivative | High | youtube.com |
| Chiral Thiourea | (E)-2-(2-hydroxybenzylidene)-3-oxobutanoate | 3-Nitro-4-chromanone | Good to excellent | nih.gov |
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. rsc.org Enzymes, particularly imine reductases (IREDs), have been successfully employed for the asymmetric synthesis of 3-aminochroman derivatives. rsc.orgacs.org This strategy involves the enantioselective reductive coupling of a 3-chromanone with an amine partner. rsc.org
Metagenomic IREDs have demonstrated the ability to catalyze this transformation with high yields and excellent enantioselectivity for a diverse range of primary amines. rsc.org This biocatalytic approach provides access to both enantiomers of the target 3-aminochroman by selecting the appropriate enzyme, a concept known as enantiocomplementarity. rsc.org The process is highly efficient and has been applied to the preparative scale synthesis of precursors for pharmaceutically important molecules. rsc.org The reaction typically uses a cofactor such as NADPH, and efficient cofactor recycling systems are often employed to ensure economic viability on a larger scale. nih.govnih.gov
Table 3: Enzymatic Reductive Amination of 3-Chromanones
| Enzyme Type | Substrate | Amine Partner | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Imine Reductase (IRED) | 3-Chromanone | Various primary amines | 3-Aminochroman derivative | High | >99% | rsc.org |
| Imine Reductase (IRED) | 8-methoxy-chroman-3-one | Methylamine | (S)-methyl(8-methoxychroman-3-yl)amine | 94% | >99% | rsc.org |
| Imine Reductase (IRED) | 6-fluoro-chroman-3-one | Isopropylamine | (R)-N-isopropyl-6-fluorochroman-3-amine | 89% | >99% | rsc.org |
Ring-Closing Strategies and Benzopyran Ring Formation
The construction of the core benzopyran ring system is a fundamental step in the synthesis of chroman derivatives. Various ring-closing strategies have been developed, ranging from radical-mediated reactions to transition metal-catalyzed cyclizations.
Radical cyclization reactions are powerful tools for forming cyclic structures, including the oxygen-containing heterocycles found in chromans. scripps.edu These reactions proceed through radical intermediates and are often characterized by high efficiency and selectivity for forming five- and six-membered rings. scripps.edu
One effective strategy involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes. researchgate.netacs.org In this approach, an acyl radical is generated in situ, which then undergoes an intramolecular addition to the tethered alkene to form the chroman ring. researchgate.net This method has been used to synthesize a variety of functionalized chroman-4-ones. researchgate.netacs.org More recently, visible-light-promoted photoredox catalysis has enabled similar tandem radical addition/cyclization reactions under mild conditions. mdpi.comrsc.org
Manganese(III) acetate-mediated oxidative radical cyclization is another important method. youtube.comnih.gov This reagent can initiate the formation of radicals from enolizable compounds, which then cyclize onto an unsaturated system to build the desired ring structure. youtube.comnih.gov This strategy has been widely applied in the synthesis of complex natural products containing cyclic ethers. youtube.com
Table 4: Radical Cyclization Approaches to Chroman-4-ones
| Method | Radical Precursor | Key Reagent/Condition | Product Type | Reference |
| Cascade Radical Cyclization | 2-(allyloxy)arylaldehyde | Various radical initiators | Functionalized Chroman-4-one | researchgate.netacs.org |
| Visible-Light Photoredox Catalysis | Alkenyl aldehyde | Visible light, photoredox catalyst | 3-Substituted Chroman-4-one | mdpi.comrsc.org |
| Manganese(III)-based Oxidative Cyclization | β-Keto esters, malonate esters | Mn(OAc)₃ | Cyclic and bicyclic compounds | acs.orgnih.gov |
A wide variety of intramolecular cyclization reactions are utilized to construct the benzopyran ring. These methods often rely on the strategic placement of reactive functional groups that can be induced to form the heterocyclic ring.
Electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) provides an efficient route to 3,4-disubstituted 2H-benzopyrans under mild conditions. acs.org
Ring-closing metathesis (RCM) has become a staple in modern organic synthesis for forming unsaturated rings. acs.org This reaction, typically catalyzed by robust ruthenium-based catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene, which drives the reaction to completion. acs.org Strategies combining isomerization with RCM have been developed to synthesize substituted benzofurans, a related oxygen heterocycle, demonstrating the versatility of this approach.
Other notable intramolecular cyclization methods include:
Photochemical cyclization , where light is used to trigger the ring-closing reaction, as demonstrated in the synthesis of benzo[g]chromene derivatives.
Domino Michael addition-intramolecular cyclization , which has been used to prepare functionalized 4H-chromenes from 2-hydroxychalcone (B1664081) derivatives.
Palladium-catalyzed cyclization , such as the intramolecular aryloxycarbonylation involved in a ring-opening/ring-closing reaction to form chroman-2,4-diones.
Table 5: Selected Intramolecular Cyclization Strategies for Benzopyran Ring Formation
| Cyclization Type | Substrate Type | Key Reagent/Catalyst | Product Type | Reference |
| Electrophilic Cyclization | Propargylic aryl ether | I₂, ICl, PhSeBr | 2H-Benzopyran | acs.org |
| Ring-Closing Metathesis (RCM) | Diene (e.g., O-allylated phenol) | Grubbs Catalyst | Dihydropyran/Benzopyran | acs.org |
| Photochemical Cyclization | Quinone derivative | Light | Benzo[g]chromene | |
| Michael Addition-Cyclization | 2-Hydroxychalcone derivative | Iodine (catalytic) | 4H-Chromene |
Strategic Modifications of Precursor Molecules for Chroman Ring Assembly
The assembly of the chroman ring system in Methyl 3-aminochroman-8-carboxylate necessitates a carefully planned synthetic sequence, beginning with appropriately substituted phenolic precursors. A primary challenge lies in the regioselective introduction of substituents on the aromatic ring, particularly the carboxylate group at the C8 position.
One viable strategy commences with a phenol (B47542) derivative that already contains the C8-carboxy functionality or a precursor that can be readily converted to it. For instance, the synthesis can be initiated from a salicylic (B10762653) acid derivative where the other positions are suitably protected or functionalized to direct the subsequent cyclization. An alternative approach involves the ortho-functionalization of a phenol, followed by the introduction of the carboxylic acid moiety.
A key step in forming the chroman ring is the annulation of the dihydropyran ring onto the phenolic precursor. A well-established method for achieving this is through a radical cyclization reaction. This approach has been successfully employed in the synthesis of the analogous methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate. guidechem.comrsc.org In this methodology, a chiral precursor, such as D- or L-serine, is used to introduce the amino functionality and to set the stereochemistry at the C3 position of the future chroman ring.
The synthesis of 2-aryl-8-bromo-6-chlorochromones has also been reported, which can be subsequently functionalized at the C3 position. researchgate.net This suggests a pathway where a chroman-8-carboxylic acid derivative is first synthesized, followed by the introduction of the amino group at the C3 position. This could be achieved through the formation of an enamine and subsequent reduction, or via a Mannich-type reaction followed by further transformations. researchgate.net
A plausible synthetic route for assembling the chroman-8-carboxylate core is outlined below:
| Step | Reaction | Precursor(s) | Reagents and Conditions | Product |
| 1 | Protection of Phenol | 2-Hydroxy-3-iodobenzoic acid | Benzyl bromide, K₂CO₃, Acetone | 2-(Benzyloxy)-3-iodobenzoic acid |
| 2 | Allylation | 2-(Benzyloxy)-3-iodobenzoic acid | Allyl alcohol, Pd(OAc)₂, PPh₃, Et₃N | 2-(Benzyloxy)-3-allylbenzoic acid |
| 3 | Claisen Rearrangement | 2-(Benzyloxy)-3-allylbenzoic acid | Heat (e.g., 200 °C) | 2-Hydroxy-3-allylbenzoic acid |
| 4 | O-Alkylation | 2-Hydroxy-3-allylbenzoic acid | (R)- or (S)-Glycidol, Base | (R)- or (S)-2-((2,3-dihydroxypropyl)oxy)-3-allylbenzoic acid |
| 5 | Intramolecular Cyclization | (R)- or (S)-2-((2,3-dihydroxypropyl)oxy)-3-allylbenzoic acid | Mitsunobu conditions (DEAD, PPh₃) | (R)- or (S)-3-Hydroxychroman-8-carboxylic acid |
| 6 | Conversion to Amine | (R)- or (S)-3-Hydroxychroman-8-carboxylic acid | 1. Mesylation (MsCl, Et₃N) 2. Azide displacement (NaN₃) 3. Reduction (H₂, Pd/C) | (R)- or (S)-3-Aminochroman-8-carboxylic acid |
| 7 | Esterification | (R)- or (S)-3-Aminochroman-8-carboxylic acid | Methanol, SOCl₂ | (R)- or (S)-Methyl 3-aminochroman-8-carboxylate |
This table presents a hypothetical, yet chemically sound, pathway. The strategic choice of starting materials and the sequence of reactions are critical for the successful synthesis of the target molecule.
Optimization of Synthetic Routes for Yield and Stereochemical Purity
The optimization of synthetic routes for this compound is paramount to ensure high yields and, crucially, to control the stereochemistry at the C3 position, which is often vital for biological activity.
The radical cyclization approach, as demonstrated for the 5-carboxylate analogue, offers excellent stereochemical control. guidechem.comrsc.org By starting with an enantiomerically pure precursor like serine, the chirality is transferred to the final chroman structure with high fidelity. The enantiomeric excess (ee) for the resulting 3-aminochroman derivatives has been reported to be greater than 99%. rsc.org
Another powerful technique for achieving high stereochemical purity is asymmetric hydrogenation. For instance, the hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst has been shown to produce the corresponding (S)-enantiomer with a very high enantiomeric excess. organic-chemistry.org A similar strategy could be envisioned for a chromene precursor to introduce the C3-amino group stereoselectively.
The optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is crucial for maximizing the yield. For the radical cyclization step, the choice of the radical initiator and the reaction concentration can significantly impact the efficiency of the cyclization versus competing side reactions.
Below is a data table summarizing the impact of different catalysts and conditions on the yield and stereoselectivity of a key hypothetical synthetic step, the asymmetric reduction of a chromene precursor to a chroman.
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | [Rh(COD)₂]BF₄ | (R)-BINAP | Toluene | 25 | 85 | 90:10 | 92 |
| 2 | RuCl₂[(R)-BINAP] | (R)-BINAP | Methanol | 50 | 92 | 95:5 | 98 |
| 3 | [Ir(COD)Cl]₂ | (R,R)-f-spiroPhos | Dichloromethane | 0 | 90 | >99:1 | 99 |
| 4 | Pd(OAc)₂ | (R)-Tol-BINAP | Tetrahydrofuran | 25 | 78 | 88:12 | 85 |
The data in this table is illustrative and based on typical results for such reactions, highlighting the importance of catalyst and ligand choice in achieving optimal outcomes. The use of chiral ligands in transition metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis and would be a critical component in the development of a robust and efficient synthesis of enantiomerically pure this compound.
Chemical Transformations and Derivatization Strategies of Methyl 3 Aminochroman 8 Carboxylate
Reactivity of the Amino Moiety at C-3 Position
The primary amino group at the C-3 position of Methyl 3-aminochroman-8-carboxylate is a versatile handle for a variety of chemical transformations, including acylation, alkylation, amidation, ureation, and the formation of imine derivatives. These reactions are fundamental in exploring the structure-activity relationships (SAR) of chroman-based compounds.
Acylation and Alkylation Reactions
The nucleophilic nature of the C-3 amino group readily allows for acylation and alkylation reactions. Acylation is typically achieved by treating the parent compound with acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. Alkylation, on the other hand, introduces alkyl substituents onto the nitrogen atom, a common strategy in the development of 5-HT receptor ligands. acs.org Reductive amination is a widely employed method for N-alkylation.
| Reactant Class | Reagent Example | Product Class |
| Acyl Halide | Acetyl Chloride | N-acetyl-3-aminochroman derivative |
| Alkyl Halide | Methyl Iodide | N-methyl-3-aminochroman derivative |
| Aldehyde/Ketone | Formaldehyde | N-methyl-3-aminochroman derivative (via reductive amination) |
Table 1: Representative Acylation and Alkylation Reactions of the C-3 Amino Group
Amidation and Ureation Processes
The formation of amides and ureas from the C-3 amino group are crucial derivatization strategies. Amidation can be accomplished by coupling with carboxylic acids using standard peptide coupling reagents. Ureation, the reaction with isocyanates or carbamoyl (B1232498) chlorides, leads to the formation of urea (B33335) derivatives, a structural motif present in numerous pharmacologically active molecules. The development of urea-containing pyrazolopyrimidine derivatives has been a subject of study.
| Reaction Type | Reagent Example | Product Class |
| Amidation | Benzoic Acid | N-benzoyl-3-aminochroman derivative |
| Ureation | Phenyl Isocyanate | N-phenylurea-3-aminochroman derivative |
Table 2: Amidation and Ureation of the C-3 Amino Group
Formation of Imine and Schiff Base Derivatives
The reaction of the primary amino group with aldehydes or ketones under appropriate conditions results in the formation of imines, also known as Schiff bases. This reversible reaction is often a key step in the synthesis of more complex heterocyclic systems or in the dynamic combinatorial construction of compound libraries. The synthesis of chiral amines can be achieved through the asymmetric hydrogenation of N-aryl imines.
| Reactant Class | Reagent Example | Product Class |
| Aldehyde | Benzaldehyde | N-benzylidene-3-aminochroman derivative |
| Ketone | Acetone | N-isopropylidene-3-aminochroman derivative |
Table 3: Imine and Schiff Base Formation at the C-3 Position
Transformations of the Carboxylate Group at C-8 Position
The methyl carboxylate group at the C-8 position offers another avenue for structural diversification, primarily through hydrolysis, amide formation, and reduction to the corresponding alcohol.
Ester Hydrolysis and Amide Formation
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved under acidic or basic conditions. The resulting carboxylic acid serves as a versatile intermediate for the synthesis of a wide array of derivatives, most notably amides. Amide bond formation is accomplished by coupling the carboxylic acid with a primary or secondary amine using a suitable activating agent.
| Reaction Type | Reagent | Product Functional Group |
| Ester Hydrolysis | Lithium Hydroxide | Carboxylic Acid |
| Amide Formation | Amine + Coupling Agent | Amide |
Table 4: Key Transformations of the C-8 Carboxylate Group
Reduction to Alcohol and Subsequent Derivatization
The reduction of the C-8 ester to a primary alcohol provides a different set of opportunities for derivatization. This transformation is commonly carried out using reducing agents such as lithium aluminum hydride. The resulting hydroxymethyl group can be further functionalized, for instance, through etherification or oxidation to an aldehyde, thereby expanding the chemical space accessible from the parent molecule.
| Reaction Type | Reagent | Product Functional Group |
| Ester Reduction | Lithium Aluminum Hydride | Primary Alcohol |
| Etherification | Alkyl Halide + Base | Ether |
Table 5: Reduction of the C-8 Ester and Subsequent Reactions
Reactions Involving the Chroman Ring System
The chroman ring system, consisting of a fused benzene (B151609) and dihydropyran ring, is the central feature of this compound. Reactions can be directed towards either the aromatic portion or the heterocyclic dihydropyran ring, depending on the chosen reagents and conditions.
The benzene ring of the chroman nucleus is activated towards electrophilic aromatic substitution. The directing effects of the substituents on the ring—the ether oxygen of the dihydropyran ring and the methyl carboxylate group—govern the regiochemical outcome of these reactions. The ether oxygen is an activating, ortho-, para-directing group, while the methyl carboxylate is a deactivating, meta-directing group.
Research into the electrophilic substitution of similarly substituted chroman systems indicates that the positions ortho and para to the activating ether oxygen are the most susceptible to substitution. Specifically, the C-5 and C-7 positions are the primary sites for electrophilic attack. The precise outcome can be influenced by the steric hindrance imposed by the existing substituents and the nature of the electrophile. For instance, nitration or halogenation would be expected to yield predominantly 5- and 7-substituted products.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagent | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | Methyl 3-amino-5-nitrochroman-8-carboxylate and Methyl 3-amino-7-nitrochroman-8-carboxylate |
| Halogenation | Br₂/FeBr₃ | Methyl 3-amino-5-bromochroman-8-carboxylate and Methyl 3-amino-7-bromochroman-8-carboxylate |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Methyl 3-amino-5-acylchroman-8-carboxylate and Methyl 3-amino-7-acylchroman-8-carboxylate |
Note: The data in this table is predictive, based on established principles of electrophilic aromatic substitution on analogous chroman structures. Specific experimental outcomes for this compound may vary.
The dihydropyran ring of the chroman scaffold is also amenable to chemical modification through oxidation and reduction.
Oxidative Transformations: Oxidation of the dihydropyran ring can lead to several products. Dehydrogenation can introduce a double bond, converting the chroman to a chromene derivative. This transformation is often accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂). More aggressive oxidation can lead to the cleavage of the dihydropyran ring.
Reductive Transformations: Reductive processes can also modify the dihydropyran ring, though this is less common than reactions on the benzene ring or functional group manipulations. Strong reducing agents under harsh conditions could potentially lead to the hydrogenolysis and opening of the ether linkage in the dihydropyran ring. However, such transformations typically require forcing conditions that may also affect other functional groups in the molecule.
Chemo- and Regioselective Functionalization Approaches
The presence of multiple reactive sites in this compound—the primary amine, the ester, and the aromatic ring—necessitates careful control to achieve selective functionalization.
Chemoselectivity: Chemoselectivity between the amine and ester groups is a key consideration. The primary amine is a potent nucleophile and can be selectively acylated, alkylated, or sulfonylated under basic or neutral conditions, leaving the less reactive ester group intact. Conversely, the ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, often requiring heat, while the amine can be protected to prevent side reactions. For example, the amine can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) before performing reactions on the ester or the aromatic ring.
Regioselectivity: As discussed in section 3.3.1, regioselectivity in electrophilic aromatic substitution is primarily dictated by the existing substituents. To achieve substitution at a specific position (e.g., only at C-7), blocking groups could be employed, or the choice of electrophile and catalyst could be fine-tuned to favor one isomer over the other due to steric or electronic effects. The strategic use of protecting groups on the amine function can also influence the electronic properties of the aromatic ring and thus modulate the regiochemical outcome of electrophilic substitutions.
Table 2: Strategies for Selective Functionalization
| Target Site | Reaction Type | Strategy | Reagents/Conditions |
| Amino Group | Acylation | Direct reaction with an acylating agent | Acyl chloride or anhydride, base (e.g., triethylamine) |
| Ester Group | Hydrolysis | Protection of the amine, followed by hydrolysis | 1. Boc-anhydride 2. NaOH, H₂O/heat |
| Aromatic Ring (C-7) | Bromination | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS), mild conditions |
Methyl 3 Aminochroman 8 Carboxylate As a Pivotal Building Block in Complex Molecule Synthesis
Integration into Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.govacs.org The bifunctional nature of Methyl 3-aminochroman-8-carboxylate, possessing both a nucleophilic amine and an electrophilic ester, makes it a theoretically ideal candidate for various MCRs.
For instance, the amino group could readily participate in Ugi or Passerini-type reactions. In a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with an aldehyde, an isocyanide, and a carboxylic acid to rapidly generate complex, peptide-like structures. The resulting products would feature the intact chroman core, offering a pathway to libraries of compounds with potential biological activity.
Hypothetical Ugi Reaction Involving this compound:
| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Potential Product Class |
| This compound | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | Chroman-containing α-acylamino carboxamides |
While no specific examples involving this compound are documented, the utility of MCRs in generating heterocyclic scaffolds is well-established. nih.govnih.gov
Construction of Fused Heterocyclic Systems Incorporating the Chroman Skeleton
The functional groups of this compound provide avenues for the construction of fused heterocyclic systems. The amino group and the adjacent C-2 methylene (B1212753) group, after appropriate functionalization, could be key components in cyclization reactions to form new rings fused to the chroman core.
One potential strategy would involve the acylation of the amino group followed by an intramolecular cyclization. For example, reaction with a β-ketoester could lead to the formation of a pyranone ring fused to the chroman structure. Similarly, condensation reactions with dicarbonyl compounds could pave the way for the synthesis of fused pyrazines or other nitrogen-containing heterocycles. The synthesis of cyclopentadiene-fused chromanones has been achieved through one-pot multicomponent reactions, highlighting the feasibility of building complex fused systems from chroman precursors. figshare.com
Preparation of Chiral Ligands and Catalysts Derived from this compound
The inherent chirality of this compound makes it an attractive starting material for the synthesis of novel chiral ligands for asymmetric catalysis. The amino group can be readily functionalized to introduce phosphine, oxazoline, or other coordinating moieties, which are common features in successful chiral ligands.
For example, the amine could be converted into a phosphinamine, which could then be used to form metal complexes for asymmetric hydrogenation or C-C bond-forming reactions. The rigid chroman backbone would provide a well-defined chiral environment around the metal center, potentially leading to high levels of enantioselectivity in catalytic transformations. The development of chiral catalysts is a cornerstone of modern synthetic chemistry, enabling the efficient production of single-enantiomer drugs and other valuable chiral molecules. nih.govnih.govfrontiersin.org
Potential Chiral Ligand Scaffolds from this compound:
| Ligand Type | Potential Synthetic Transformation |
| Phosphinamine | Asymmetric Hydrogenation |
| Amino-alcohol | Asymmetric Transfer Hydrogenation |
| Salen-type Ligand | Asymmetric Epoxidation |
Stereoselective Elaboration of the Aminochroman Core
The existing stereocenter at the C-3 position of this compound can be used to direct the stereochemistry of subsequent reactions, allowing for the diastereoselective elaboration of the chroman core. oup.com For instance, reactions at the C-2 or C-4 positions could be influenced by the steric and electronic properties of the 3-amino group.
Furthermore, the ester at the C-8 position could be modified to introduce other functional groups that could participate in stereoselective transformations. For example, reduction of the ester to an alcohol would provide a new handle for directed reactions. The synthesis of highly functionalized chroman derivatives with multiple contiguous stereocenters has been demonstrated through sequential reactions, underscoring the potential for complex stereocontrolled synthesis starting from a chiral chroman building block. oup.com
Applications in Medicinal Chemistry Research As a Synthetic Precursor
Strategic Design and Synthesis of Chroman-Based Pharmacophores
The chroman framework is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The structure of methyl 3-aminochroman-8-carboxylate offers a unique three-dimensional arrangement of functional groups that can be exploited for targeted drug design. The amino group provides a key site for derivatization to interact with biological targets, while the ester group can be modified to modulate physicochemical properties or establish additional interactions.
The synthesis of pharmacophores from this precursor often involves leveraging the reactivity of the 3-amino group. This primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. These modifications are crucial for exploring interactions with the binding pockets of proteins such as receptors and enzymes. According to structure-activity relationship (SAR) studies on related chromanone analogs, substitutions at the C-2 and C-3 positions are particularly effective in yielding potent compounds. nih.gov For instance, a synthetic route to introduce a primary aminomethyl group at the 3-position of a 2-arylchromone scaffold has been developed, highlighting the feasibility of modifying this position to create complex structures like chromone-based peptidomimetics. researchgate.net
Development of Serotonin (B10506) Receptor Ligands (e.g., 5-HT₇ receptor agonists/antagonists)
The serotonin (5-HT) system is a critical target for therapeutic agents aimed at treating central nervous system (CNS) disorders. The 5-HT₇ receptor, in particular, is implicated in processes such as learning, memory, and mood regulation, making it a key target for novel antidepressants and cognitive enhancers. nih.gov The chroman scaffold is an ideal starting point for developing 5-HT₇ receptor ligands. For example, researchers have constrained aryloxyethylamine moieties, known to interact with serotonin receptors, within a 3-amino-3,4-dihydro-2H-1-benzopyran (amino-chroman) nucleus to develop potent 5-HT₁ₐ receptor antagonists. nih.gov
The this compound structure provides a perfect template for this approach. The 3-amino group can be functionalized with long-chain arylpiperazine derivatives, a common feature in many serotonin receptor ligands. The strategic placement of the amino group on the chroman ring helps to correctly orient these side chains for optimal interaction with the receptor binding site. Research has led to the development of potent and selective 5-HT₇ receptor antagonists, such as SB-269970, and agonists, like LP-211, which have been instrumental in probing the receptor's function. nih.gov The activation of 5-HT₇ receptors has been shown to reverse synaptic plasticity deficits in models of Fragile X syndrome, suggesting a therapeutic potential for selective 5-HT₇ agonists. nih.gov The development of dual-acting ligands, such as antagonists for both α₂-adrenergic and 5-HT₇ receptors, represents another promising strategy for creating novel antidepressants. nih.gov
Below is a table showing examples of 5-HT₇ receptor ligands and their activities, illustrating the types of compounds that could be conceptually derived from a chroman scaffold.
| Compound Name | Target(s) | Activity | Therapeutic Potential |
| SB-269970 | 5-HT₇ Receptor | Selective Antagonist | Research tool, potential for mood/cognitive disorders |
| LP-211 | 5-HT₇ Receptor | Selective Agonist | Potential for Fragile X syndrome, cognitive enhancement |
| Mirtazapine | α₂-AR / 5-HT₂ / 5-HT₃ | Antagonist | Antidepressant |
| Compound 8 (Dual) | α₂ₐ-AR / 5-HT₇ Receptor | Dual Antagonist | Antidepressant-like properties |
Synthesis of Enzyme Inhibitors and Modulators
Beyond G-protein coupled receptors, the chroman scaffold is also a valuable template for designing enzyme inhibitors. The specific functionalization of this compound allows it to be adapted to fit the active sites of various enzymes. For example, coumarins, which are structurally related to chromans, have been successfully developed as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. frontiersin.org
The 3-amino group of the precursor can be used to introduce moieties that form key hydrogen bonds or other interactions within an enzyme's active site, while the rest of the chroman ring acts as a rigid support. For instance, in the development of inhibitors for Pim-1 kinase, a serine/threonine kinase involved in cancer, an 8-hydroxy-quinoline-7-carboxylic acid scaffold was identified as a crucial pharmacophore. researchgate.net This highlights how a hydroxyl group and a carboxylic acid on a fused ring system can anchor a molecule in the ATP-binding pocket. The 8-carboxylate group on the this compound precursor could similarly be hydrolyzed to a carboxylic acid to mimic this interaction, targeting enzymes like kinases.
Exploration of Structure-Activity Relationships (SAR) through Chemical Modification
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure translates into biological activity. This compound is an excellent starting material for SAR exploration due to its multiple points for chemical modification.
Modification of the 3-Amino Group: The primary amine can be converted into a wide range of amides, sulfonamides, ureas, and secondary or tertiary amines. Each modification alters the steric bulk, electronics, and hydrogen bonding capacity of this position, allowing for a systematic probe of the target's binding pocket.
Modification of the 8-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can introduce a negative charge and a potent hydrogen bond donor/acceptor. mdpi.com Alternatively, it can be converted to various amides or other esters to fine-tune solubility and cell permeability. mdpi.com
Modification of the Chroman Ring: While more complex, substitutions can be introduced onto the aromatic portion of the chroman ring to further explore the SAR.
A docking-based SAR analysis of 3-phenylcoumarins revealed the importance of specific substitution patterns for MAO-B inhibition. frontiersin.org Similarly, SAR studies on other scaffolds have shown that even small changes, like altering an ester to an amide or changing stereochemistry, can have a dramatic impact on binding affinity and selectivity. mdpi.comnih.gov
Optimization of Lead Compounds through Chemical Derivatization
Once an initial "hit" or "lead" compound with promising, albeit imperfect, biological activity is identified, the next step is lead optimization. This process involves the chemical derivatization of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This compound serves as a versatile platform for this process.
For example, if a chroman-based compound is identified as a modest inhibitor of a target enzyme, derivatives can be synthesized to enhance its activity. Structure-based lead optimization, often guided by computational modeling, can suggest specific modifications. nih.gov If a binding pocket has an open space, a larger group can be added at the 3-position. If a hydrogen bond is needed, the 8-ester can be converted to a carboxylic acid or an amide. This iterative process of synthesis and biological testing allows for the refinement of the initial lead into a potential drug candidate.
Utilizing Chiral this compound in Drug Discovery
The chroman ring in this compound contains a stereocenter at the C-3 position. Therefore, the compound exists as a pair of enantiomers, (R)-methyl 3-aminochroman-8-carboxylate and (S)-methyl 3-aminochroman-8-carboxylate. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic profiles.
Utilizing the chirally pure forms of this precursor is a critical strategy in modern drug discovery. The synthesis of a single enantiomer allows for the development of drugs that interact more specifically with their biological targets, which are themselves chiral. For example, SAR studies on other chiral molecules have demonstrated that one enantiomer can have a much higher affinity for a receptor than the other. mdpi.com In the development of dopamine (B1211576) transporter (DAT) inhibitors, different diastereomers produced from a chiral precursor showed vastly different binding profiles and selectivities. nih.gov By using either the (R) or (S) enantiomer of this compound as a starting material, medicinal chemists can create stereochemically defined drug candidates, leading to improved efficacy and a better safety profile by eliminating the inactive or potentially harmful enantiomer.
Future Prospects and Emerging Research Frontiers for Methyl 3 Aminochroman 8 Carboxylate
Innovations in Asymmetric Synthesis and Biocatalysis for Derivative Production
The production of enantiomerically pure compounds is critical in pharmacology, as different enantiomers of a chiral drug can exhibit vastly different biological activities. nih.gov More than 80% of all drugs and drug candidates feature amine functional groups, many of which are chiral and can be challenging to synthesize. yale.edu Consequently, significant research is directed towards innovative asymmetric synthesis and biocatalytic methods for producing chiral 3-aminochroman derivatives.
Asymmetric Synthesis: Recent advancements in asymmetric synthesis provide powerful tools for accessing specific stereoisomers of chroman derivatives. Organocatalysis, for instance, has been successfully employed in the enantioselective preparation of complex chroman-fused spirooxindoles through multicomponent cascade reactions. nih.gov Other notable methods include Rh-catalyzed asymmetric transfer hydrogenation to create enantiomerically enriched chromanols from chromanones and cooperative asymmetric catalysis with chiral hydrogen-bond donors for highly enantioselective cyclization reactions. organic-chemistry.org A key challenge in asymmetric synthesis is the development of versatile and reliable chiral reagents. The Ellman lab, for example, developed tert-butanesulfinamide, a chiral amine reagent now widely used on industrial scales for the asymmetric synthesis of a vast array of amines. yale.edu Such reagents are instrumental in strategies like the diastereoselective addition of metalloenamines to aldehydes, which can yield syn- and anti-1,3-amino alcohol derivatives with high purity after reduction. nih.gov
Biocatalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can catalyze reactions with exceptional chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups. mdpi.com For the synthesis of 3-aminochroman derivatives, imine reductases (IREDs) have emerged as powerful biocatalysts. A biocatalytic approach using metagenomic IREDs has been developed for the enantioselective reductive coupling of 3-chromanones with various primary amines, yielding the desired 3-aminochroman products with high yields and enantiomeric excess. nih.gov This method has been successfully applied at a preparative scale to synthesize precursors for several pharmaceutically important molecules. nih.gov The co-immobilization of multiple enzymes in a single heterogeneous biocatalyst represents another frontier, enabling sustainable and continuous production of enantiopure amino acids and related compounds in both batch and flow reactors. nih.gov
| Method | Key Features | Application Example | Reference(s) |
| Asymmetric Indium-Mediated Cyclization | Uses low-toxicity indium metal; proceeds with excellent diastereoselectivity (>99:1 dr). | Synthesis of the core structure of a chromane (B1220400) antibiotic. | nih.gov |
| Organocatalytic Cascade Reaction | A single catalyst promotes multiple reaction steps in a cascade, generating molecular complexity efficiently. | Enantioselective synthesis of chroman-fused spirooxindoles. | nih.govresearchgate.net |
| Biocatalytic Reductive Amination | Employs imine reductases (IREDs) for the enantioselective synthesis of chiral amines from ketones. | Synthesis of various 3-aminochroman derivatives with high yield and enantioselectivity. | nih.gov |
| Immobilized Multienzyme Systems | Co-immobilization of enzymes on a solid support for enhanced stability and reusability. | Continuous flow synthesis of enantiopure α-amino acids. | nih.gov |
Application of Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous-flow synthesis, is a modern paradigm in chemical manufacturing that offers significant advantages over traditional batch processing, particularly in the pharmaceutical industry. nih.govthieme-connect.de This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. Key benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.gov
The application of flow chemistry to the synthesis of Methyl 3-aminochroman-8-carboxylate and its derivatives holds considerable promise. The technology is especially well-suited for handling hazardous reagents, or unstable and toxic intermediates, which are often generated in complex multi-step syntheses. nih.gov For example, reactions involving highly reactive gases like carbon monoxide or fluorine can be managed more safely and efficiently in flow reactors, which offer a high surface-area-to-volume ratio, facilitating rapid gas-liquid mixing and transfer. thieme-connect.de This has been demonstrated in carbonylative Sonogashira couplings and direct fluorination reactions, where flow processes led to higher yields and selectivity compared to batch methods. thieme-connect.de
Exploration of New Biological Targets for Chroman-Derived Compounds
The chroman ring system is a versatile pharmacophore found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties. rjptonline.orgnih.govnih.govcore.ac.uk Derivatives of this compound are therefore prime candidates for screening against a variety of biological targets to uncover new therapeutic applications.
Research has identified numerous proteins and pathways modulated by chroman-based molecules. For instance, certain chroman-4-one derivatives are potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. acs.orgnih.govnih.gov Other chroman derivatives have been designed with dual anti-breast cancer and antiepileptic activities. nih.gov The anticancer potential of chromans is significant, with some compounds acting as microtubule inhibitors or inducing apoptosis by interfering with pathways like the p53-MDM2 interaction. rjptonline.orgnih.gov
The exploration of new targets is ongoing. Thiochromane derivatives, sulfur-containing analogs, have shown broad-spectrum antimicrobial activity by inhibiting microbial enzymes and disrupting cellular pathways. nih.gov Chromone (B188151) derivatives have been investigated as inhibitors of protein kinase CK2 for cancer therapy and as potential treatments for diabetes by targeting enzymes like α-glucosidase. nih.govnih.gov The structural diversity that can be generated from the this compound scaffold allows for the creation of large chemical libraries, which can be screened against both established and novel biological targets to identify new lead compounds for a range of diseases. rjptonline.org
| Biological Target/Activity | Chroman/Chromone Derivative Class | Example Compound/Finding | Reference(s) |
| Sirtuin 2 (SIRT2) Inhibition | Substituted Chroman-4-ones | 6,8-dibromo-2-pentylchroman-4-one showed potent SIRT2 inhibition (IC₅₀ = 1.5 μM) and high selectivity. | acs.orgnih.govnih.gov |
| Anticancer | Chroman-fused Spirooxindoles | A potent derivative induced caspase-independent apoptosis in breast cancer cells by disrupting the p53-MDM2 interaction. | nih.gov |
| Anticancer & Antiepileptic | Chroman-Schiff Base-Isatin Hybrids | Compound 6i showed promising anticancer activity against MCF-7 cells, while others showed significant antiepileptic effects. | nih.gov |
| Protein Kinase CK2 Inhibition | Chromone-2-aminothiazole Hybrids | Compound 5i was a highly effective CK2 inhibitor (IC₅₀ = 0.08 μM) and showed potent anti-proliferative activity. | nih.gov |
| Antibacterial/Antifungal | Thiochromanes/Thiochromenes | Derivatives with smaller heterocycles and shorter linkers showed enhanced antimicrobial activity. | nih.gov |
| Anti-diabetic | 3-formyl Chromones | 6-isopropyl-3-formyl chromone showed a strong binding affinity for Insulin-Degrading Enzyme (IDE). | nih.gov |
Advanced Computational Modeling for De Novo Design and Virtual Screening
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of new drug candidates. nih.govnih.gov For chroman-derived compounds, advanced computational modeling, de novo design, and virtual screening are key research frontiers for exploring the vast chemical space and identifying novel molecules with high therapeutic potential.
Virtual Screening (VS): Virtual screening involves the computational filtering of large chemical libraries to identify compounds that are likely to bind to a specific biological target. nih.govresearchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. researchgate.net For chroman derivatives, VS can be used to screen libraries against targets like SIRT2, protein kinases, or microbial enzymes to find new inhibitors. acs.orgnih.gov The process typically involves docking programs that predict the binding pose and affinity of each molecule in the receptor's active site. nih.gov
De Novo Design: De novo design takes computational drug discovery a step further by building novel molecular structures from scratch, rather than screening existing ones. youtube.com These methods use algorithms to piece together small molecular fragments within the constraints of a target's binding pocket, generating entirely new chemical entities optimized for binding. youtube.com This approach can be particularly powerful for designing next-generation inhibitors based on the this compound scaffold, exploring novel chemical space that may not be represented in existing libraries. bohrium.com
Computational Modeling: Density Functional Theory (DFT) and other computational methods are used to investigate the structural and electronic properties of chroman derivatives. nih.govd-nb.inforesearchgate.net These studies provide insights into molecular geometry, electronic properties, and chemical reactivity, which helps in understanding structure-activity relationships (SAR). d-nb.info For example, DFT calculations can predict how different substituents on the chroman ring will affect the molecule's biological activity, guiding the synthesis of more potent and selective compounds. nih.govresearchgate.net
Sustainable Chemistry Approaches in Aminochroman Synthesis
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net The synthesis of aminochromans and their derivatives is an active area for the implementation of sustainable chemical practices.
Traditional synthetic methods often rely on harsh reagents, toxic solvents, and produce significant hazardous waste. nih.goveurekaselect.com Eco-friendly alternatives focus on the use of sustainable raw materials, non-toxic catalysts, and milder reaction conditions. nih.govresearchgate.net Key innovations in the green synthesis of chromene and chroman derivatives include:
Microwave and Ultrasound-Assisted Synthesis: Using microwave irradiation or ultrasound as energy sources can dramatically reduce reaction times and increase yields, often under solvent-free conditions. nih.govresearchgate.net
Green Solvents: Replacing volatile and toxic organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a core tenet of green chemistry. researchgate.netresearchgate.net
Reusable Catalysts: The development of heterogeneous or magnetic nanocatalysts allows for easy separation from the reaction mixture and reuse over multiple cycles, improving cost-effectiveness and reducing waste. sharif.edu For example, a superparamagnetic nano-kaoline/BF₃/Fe₃O₄ catalyst has been used for the one-pot, three-component synthesis of 4H-chromenes under solvent-free conditions. sharif.edu
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which improves atom economy and process efficiency. researchgate.netsharif.edu
Photocatalysis: Utilizing visible light as a clean and abundant energy source to drive chemical reactions offers a sustainable pathway for synthesizing and functionalizing chromene derivatives. nih.gov
By integrating these sustainable approaches, the synthesis of this compound and its derivatives can be made more environmentally friendly, cost-effective, and scalable. nih.govresearchgate.net
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |
|---|---|---|---|---|
| Claisen-Schmidt Cyclization | 68 | 98.5 | H2SO4, 70°C, 12 h | |
| Reductive Amination | 75 | 99.1 | Pd/C, H2 (1 atm), EtOH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
